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Compound of Interest

Pemetrexed disodium hemipenta
Compound Name:
hydrate

cat. No.: B15565035

An In-depth Technical Guide to Pemetrexed
Disodium Hemipentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, and mechanism of action of pemetrexed disodium
hemipentahydrate. It includes detailed experimental protocols for its analysis and diagrams of
its core signaling pathway and a representative experimental workflow.

Chemical Structure and Properties

Pemetrexed is a multi-targeted antifolate antineoplastic agent.[1] The active pharmaceutical
ingredient is typically supplied as a hydrated disodium salt, most commonly the
hemipentahydrate or heptahydrate form.[2][3] It is a white to light-yellow or green-yellow
lyophilized solid.[1]

Chemical Identifiers and Molecular Formula

The chemical identity of pemetrexed disodium hemipentahydrate is well-defined. It is the L-
enantiomer that is the biologically active form.[4] PubChem lists the compound as a dimer in its
hydrated form.[5]
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Identifier

Value

Source(s)

Chemical Name

N-[4-[2-(2-amino-4,7-dihydro-
4-ox0-1H-pyrrolo[2,3-
d]pyrimidin-5-yl)ethyl]benzoyl]-
L-glutamic acid, disodium salt,

hemipentahydrate

[1]

tetrasodium;bis((2S)-2-[[4-[2-
(2-amino-4-0x0-3,7-

dihydropyrrolo[2,3-d]pyrimidin-

IUPAC Name c [5]
yl)ethyllbenzoyllamino]pentane
dioate);pentahydrate

CAS Number 357166-30-4 [1][5]

Molecular Formula

(Monomeric)

C20H19NsNa20e6-2.5H20

[1]3]

Molecular Formula (Dimeric)

CaoHasN10NasO17

[5](6]

Physicochemical Properties

The physicochemical properties of pemetrexed disodium hemipentahydrate are critical for its

formulation and delivery. It is a hygroscopic, crystalline powder.[2]
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Property Value Source(s)
Molecular Weight (Anhydrous) 471.0 g/mol [3]
Molecular Weight
) 516.4 g/mol [3]
(Hemipentahydrate)
Molecular Weight (Dimer,
1032.8 g/mol [5]1[6]
Pentahydrate)
White to light gray or light
Appearance yellowish/green-yellowish [11[3]
solid/powder
Melting Point 274-276°C (decomposes) [7]

Solubility (Water)

Freely soluble

[3]

Solubility (Methanol)

Soluble

[3]

Solubility (Ethanol)

Practically insoluble

[3]

pH (Reconstituted Solution)

6.6 -8.5

[1]3]

Protein Binding

~81%

[8][°]

Mechanism of Action and Cellular Pharmacology

Pemetrexed functions as a multi-targeted antifolate, disrupting metabolic processes essential

for cell replication.[8][10] Its mechanism involves the inhibition of several key folate-dependent

enzymes.

Cellular Uptake and Activation: Pemetrexed is transported into cells via the reduced folate

carrier (RFC) and membrane folate binding protein.[11][12] Once inside the cell, it undergoes

polyglutamation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[13]
The resulting polyglutamated forms are more potent inhibitors and are retained within the cell
for longer periods, enhancing the drug's cytotoxic activity.[13]

Enzyme Inhibition: Pemetrexed and its polyglutamated metabolites inhibit three key enzymes in
the purine and pyrimidine synthesis pathways:[9][14]
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e Thymidylate Synthase (TS): Blocks the synthesis of thymidine, a crucial component of DNA.

o Dihydrofolate Reductase (DHFR): Prevents the regeneration of tetrahydrofolate (THF) from
dihydrofolate (DHF), depleting the folate cofactors required for nucleotide synthesis.

e Glycinamide Ribonucleotide Formyltransferase (GARFT): Inhibits the de novo purine

synthesis pathway.

By blocking these pathways, pemetrexed prevents the formation of DNA and RNA precursors,
leading to cell cycle arrest and apoptosis (programmed cell death).[9][15]

Signaling Pathway Visualization

The following diagram illustrates the cellular uptake, activation, and targets of pemetrexed.
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Pemetrexed's mechanism of action pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization
and evaluation of pemetrexed disodium hemipentahydrate.
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Enantiomeric Purity by Chiral HPLC

The enantiomeric purity of pemetrexed is critical as the L-enantiomer is the active form. A chiral
High-Performance Liquid Chromatography (HPLC) method is used for its determination.[16]

Instrumentation: HPLC system with a photodiode array (PDA) detector.[16]
e Column: Chiralpak AD-H (250 x 4.6 mm, 5 pum).[16]

o Mobile Phase: A mixture of n-Hexane, Ethanol, Isopropyl alcohol, and Trifluoroacetic acid
(TFA) in a ratio of 250:650:100:1 (v/v/viv).[16]

e Flow Rate: 1.0 mL/min (typical, may require optimization).
e Column Temperature: 35°C.[16]

o Detection Wavelength: 240 nm.[16]

« Injection Volume: 10 pL.

o Sample Preparation: Dissolve the pemetrexed disodium bulk drug in a suitable diluent (e.g.,
mobile phase) to a known concentration (e.g., 1 mg/mL).

e Procedure:

[¢]

Equilibrate the column with the mobile phase until a stable baseline is achieved.

[¢]

Inject a solution of the D-isomer (distomer) to determine its retention time.

[e]

Inject the sample solution.

o

Monitor the chromatogram for the peaks corresponding to the L-enantiomer (pemetrexed)
and the D-enantiomer.

» System Suitability: The resolution between the enantiomer peaks should be greater than 2.0.
[17]

e Quantification: The percentage of the D-isomer is calculated based on the peak area relative
to the total area of both enantiomer peaks. The limit of detection (LOD) and limit of
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quantification (LOQ) for the D-isomer have been reported as 1.6 pg/mL and 5 pg/mL,
respectively.[17]

Polymorphic Form by Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline form (e.g., hemipentahydrate vs. heptahydrate) and to
distinguish it from the amorphous form.[2][18]

Instrumentation: A powder X-ray diffractometer.
e Radiation Source: Cu Ka radiation (e.g., 40kV, 40mA).[19]
e Scan Range (20): Typically 2° to 50°.[19]

o Sample Preparation: A small amount of the powder sample is gently packed into a sample
holder.

e Procedure:
o The sample is placed in the diffractometer.
o The X-ray diffraction pattern is recorded over the specified 20 range.
o The resulting diffractogram is compared to reference patterns for known polymorphs.

o Data Interpretation: The hemipentahydrate form of pemetrexed disodium has characteristic
diffraction peaks at 20 values of approximately 4.7°, 9.5°, 10.2°, 10.5°, 18.1°, and 27.1°.[18]
The heptahydrate form shows characteristic peaks at different positions.[2] An amorphous
form will show a broad halo instead of sharp peaks.[20] It is noted that under conditions of
high humidity (e.g., 25°C, 80% RH), the hemipentahydrate form can transform into the more
stable heptahydrate form.[2]

In Vitro Cytotoxicity by MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric
method used to assess cell viability and the cytotoxic effects of pemetrexed on cancer cell lines
like A549 (non-small cell lung cancer).[21][22]
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e Materials:
o A549 human lung adenocarcinoma cell line.[21]

o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and
antibiotics).

o Pemetrexed stock solution (dissolved in water or DMSO).
o MTT reagent (5 mg/mL in PBS).[22]
o Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
o 96-well flat-bottomed plates.
» Procedure:

o Cell Seeding: Seed A549 cells into 96-well plates at a density of approximately 1 x 104
cells/well in 100 pL of medium and incubate overnight (37°C, 5% CO2).[23]

o Drug Treatment: The next day, replace the medium with fresh medium containing serial
dilutions of pemetrexed (e.g., 0.01 nM to 100 uM). Include untreated (vehicle control)
wells.[21]

o Incubation: Incubate the plates for 72 hours.[21]

o MTT Addition: Add 20-50 pL of MTT reagent to each well and incubate for an additional 2-
4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[23]

o Solubilization: Carefully remove the medium and add 100-150 uL of solubilization buffer to
each well to dissolve the formazan crystals.

o Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
vehicle control. Plot the viability percentage against the logarithm of the drug concentration
to determine the ICso (the concentration that inhibits 50% of cell growth).
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Workflow for In Vitro Cytotoxicity Assessment

The following diagram outlines the logical workflow for performing an in vitro cytotoxicity
experiment.
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Experimental workflow for MTT cytotoxicity assay.
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Apoptosis Detection by Western Blot

Western blotting can be used to detect key protein markers of apoptosis induced by
pemetrexed, such as the cleavage of Poly (ADP-ribose) polymerase (PARP) and caspases.[15]
[24]

 Instrumentation: Electrophoresis and blotting equipment, imaging system.

o Primary Antibodies: Rabbit or mouse monoclonal antibodies targeting cleaved PARP,
cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., B-actin).

e Procedure:

o Cell Treatment and Lysis: Treat cells (e.g., A549) with pemetrexed for a specified time
(e.g., 72 hours).[24] Harvest and lyse the cells in RIPA buffer to extract total protein.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford assay.

o SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 pg) on a polyacrylamide gel.

o Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.

o Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in
TBST) for 1 hour to prevent non-specific antibody binding.

o Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in
blocking buffer) overnight at 4°C.

o Washing: Wash the membrane multiple times with TBST.

o Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for
1 hour at room temperature.

o Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal
using an imaging system.
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» Data Interpretation: An increase in the bands corresponding to the cleaved forms of PARP
(89 kDa) and caspases indicates the activation of apoptotic pathways.[15][24] The loading
control is used to ensure equal protein loading across lanes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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